molecular formula C11H18O9 B1196339 Tuliposide B CAS No. 19870-33-8

Tuliposide B

Cat. No. B1196339
CAS RN: 19870-33-8
M. Wt: 294.25 g/mol
InChI Key: KVRQQFBSAHPTAB-FUYPYFFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.

Scientific Research Applications

Antibacterial Properties

6-Tuliposide B, a secondary metabolite specifically occurring in tulip anthers, exhibits potent antibacterial activity. Shigetomi et al. (2010) synthesized 6-tuliposide B and tulipalin B analogues and examined their structure-activity relationship (SAR) against a broad panel of bacterial strains. Their results indicate that tulipalin B and compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties exhibit significant antibacterial activity. This suggests that 6-tuliposide B shares a similar action mechanism with cnicin, and bacterial MurA is a major molecular target of 6-tuliposide B (Shigetomi, Shoji, Mitsuhashi, & Ubukata, 2010).

Tuliposide B Synthesis

The first total synthesis of 6-tuliposide B, an antimicrobial compound produced by tulip, was achieved by Shigetomi et al. (2008). This synthesis involved a nine-step process starting from D-glucose, which significantly contributes to the understanding of its molecular structure and potential applications (Shigetomi, Kishimoto, Shoji, & Ubukata, 2008).

Molecular Diversity in Tulip

Nomura et al. (2018) identified the third isozyme of PosB-converting enzyme (TCEB) in tulip, which is involved in the conversion of 6-tuliposide B to antibacterial tulipalin B. This discovery explains the PosB-converting activity detected in tissues where other TCEB transcripts were not found, highlighting the complex molecular diversity of tuliposide B in different tulip tissues (Nomura, Kuchida, Kitaoka, & Kato, 2018).

Enzymatic Synthesis

A one-step enzymatic process for 1-Tuliposide A synthesis from tuliposide B was developed by Nomura et al. (2018), providing a more accessible method for obtaining this compound. This process utilizes tuliposide-converting enzymes (TCEs) and dramatically improves the availability of 1-Tuliposide A (Nomura, Ogita, & Kato, 2018).

properties

CAS RN

19870-33-8

Product Name

Tuliposide B

Molecular Formula

C11H18O9

Molecular Weight

294.25 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1

InChI Key

KVRQQFBSAHPTAB-FUYPYFFWSA-N

Isomeric SMILES

C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tuliposide B
Reactant of Route 2
Tuliposide B
Reactant of Route 3
Tuliposide B
Reactant of Route 4
Tuliposide B
Reactant of Route 5
Tuliposide B
Reactant of Route 6
Tuliposide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.